molecular formula C21H24ClFN4O2 B2587861 N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049374-84-6

N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide

Cat. No. B2587861
CAS RN: 1049374-84-6
M. Wt: 418.9
InChI Key: FNGHDFUPTFEXKE-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a piperazine ring, which is a common structural motif found in many pharmaceuticals . The presence of the piperazine ring can positively modulate the pharmacokinetic properties of a drug substance .


Molecular Structure Analysis

The molecular structure of this compound would be determined by techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine rings, for instance, can undergo various reactions including alkylation, acylation, and substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties such as melting point, solubility, stability, and purity would be determined experimentally. The compound is likely to be a solid at room temperature .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Compounds with structures similar to N1-(4-chlorobenzyl)-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)oxalamide have been synthesized for antimicrobial purposes. For example, Mishra and Chundawat (2019) synthesized a series of compounds with potent activity against gram-negative and gram-positive bacteria, as well as fungal strains, through nucleophilic substitution reactions, showcasing the potential of similar compounds in antimicrobial research (Mishra & Chundawat, 2019).

Antihistaminic Agents

Compounds structurally related to the specified chemical have been explored for their H1-antihistaminic activity. Iemura et al. (1986) synthesized a series of benzimidazoles with significant antihistaminic activity, suggesting that structural analogs might also hold potential in this area (Iemura et al., 1986).

PET Tracers for Neurological Disorders

Another application is in the development of PET tracers for neuropsychiatric disorders. García et al. (2014) prepared carboxamides as analogs of WAY100635, showing high affinity and selectivity for 5-HT1A receptors, which are crucial in neuropsychiatric research (García et al., 2014).

Antibacterial and Anthelmintic Activity

Sanjeevarayappa et al. (2015) focused on the synthesis and biological evaluation of tert-butyl piperazine-1-carboxylate derivatives, indicating the structural framework's relevance in creating compounds with antibacterial and anthelmintic properties (Sanjeevarayappa et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Piperazine derivatives are found in a variety of drugs, including antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .

Safety and Hazards

The safety and hazards associated with this compound would be determined through toxicological studies. As with any chemical, appropriate precautions should be taken when handling to avoid exposure .

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClFN4O2/c22-17-7-5-16(6-8-17)15-25-21(29)20(28)24-9-10-26-11-13-27(14-12-26)19-4-2-1-3-18(19)23/h1-8H,9-15H2,(H,24,28)(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNGHDFUPTFEXKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C(=O)NCC2=CC=C(C=C2)Cl)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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